
2-(Trifluoromethylthio)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethylthio)benzoyl chloride is an organic compound with the molecular formula C8H4ClF3OS. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trifluoromethylthio group at the second position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 2-(Trifluoromethylthio)benzoyl chloride typically involves the introduction of a trifluoromethylthio group to a benzoyl chloride precursor. One common method involves the reaction of 2-chlorobenzoyl chloride with trifluoromethylthiolating agents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
2-(Trifluoromethylthio)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Addition Reactions: It can react with nucleophiles to form addition products.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trifluoromethylthio)benzoyl chloride is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethylthio)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylthio group can influence the reactivity of the benzoyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is utilized in various chemical synthesis processes.
Comparison with Similar Compounds
2-(Trifluoromethylthio)benzoyl chloride can be compared with other similar compounds such as:
4-(Trifluoromethylthio)benzoyl chloride: Similar structure but with the trifluoromethylthio group at the fourth position.
2-(Trifluoromethyl)benzoyl chloride: Contains a trifluoromethyl group instead of a trifluoromethylthio group.
2-(Trifluoromethylsulfonyl)benzoyl chloride: Contains a trifluoromethylsulfonyl group.
The uniqueness of this compound lies in the presence of the trifluoromethylthio group, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C8H4ClF3OS |
|---|---|
Molecular Weight |
240.63 g/mol |
IUPAC Name |
2-(trifluoromethylsulfanyl)benzoyl chloride |
InChI |
InChI=1S/C8H4ClF3OS/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H |
InChI Key |
IKNRGMHVPRXHJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


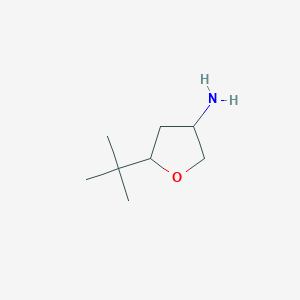
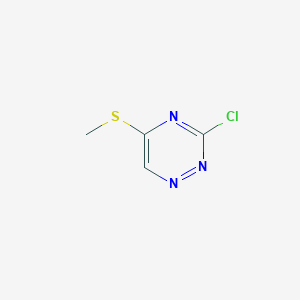
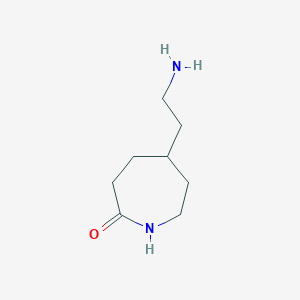
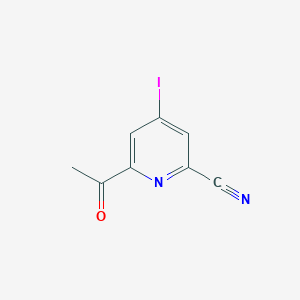
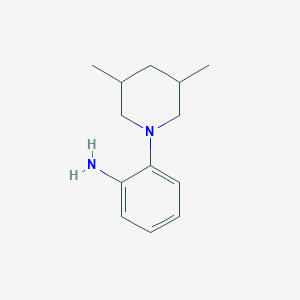

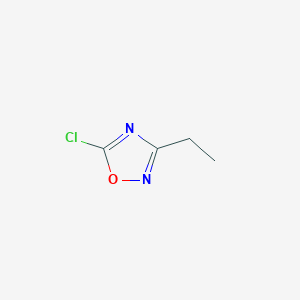

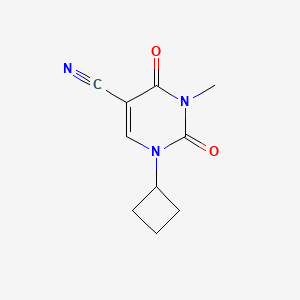

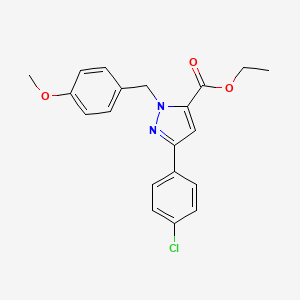
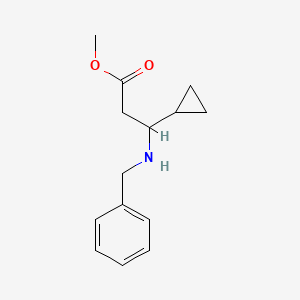

![1-(Benzo[d][1,3]dioxol-5-yl)piperazin-2-one hydrochloride](/img/structure/B14864051.png)
